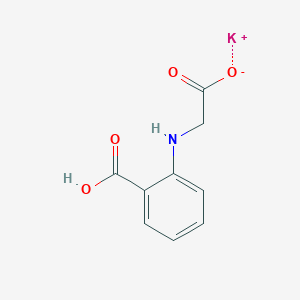

N-(2-Carboxyphenyl)glycine Monopotassium Salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a potassium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Carboxyphenyl)glycine Monopotassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-Carboxyphenyl)glycine monopotassium salt has garnered attention for its potential therapeutic applications. It is structurally related to glycine, an amino acid known for its role in neurotransmission and anti-inflammatory responses.

- Neuroprotective Effects : Research indicates that compounds related to glycine can exert neuroprotective effects. For instance, glycine has been shown to protect against neuronal damage in models of neurodegenerative diseases by modulating NMDA receptor activity . The potassium salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

- Anti-inflammatory Properties : Glycine derivatives have demonstrated anti-inflammatory properties in various studies. The carboxyphenyl group may contribute to these effects by interacting with inflammatory pathways, potentially leading to new treatments for conditions like colitis or arthritis .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of functional materials.

- Surface Modification : The compound can be used to modify surfaces of electrodes in electrochemical applications. By grafting carboxyphenyl groups onto electrode surfaces, researchers can enhance electrochemical properties such as conductivity and stability . This application is particularly relevant in the development of sensors and energy storage devices.

- Nanocomposites : Incorporating N-(2-Carboxyphenyl)glycine into polymer matrices can improve the mechanical properties and thermal stability of nanocomposites. The interaction between the carboxylic acid groups and the polymer matrix can lead to better dispersion of nanoparticles and enhanced performance characteristics.

Agricultural Science

In agriculture, this compound may serve as a biostimulant or nutrient supplement.

- Plant Growth Promotion : Similar to other amino acids and their derivatives, this compound could promote plant growth by enhancing nutrient uptake or stimulating metabolic processes. Research into amino acid-based fertilizers suggests they can improve crop yield and resilience against stress .

- Herbicide Development : Given its structural similarity to other herbicides like glyphosate, there is potential for developing herbicidal properties based on its mechanism of action against specific plant enzymes . This could lead to innovative solutions for weed management in sustainable agriculture.

Case Studies

Several case studies highlight the applications of this compound:

| Study Title | Application | Findings |

|---|---|---|

| Neuroprotective Effects of Glycine Derivatives | Medicinal Chemistry | Demonstrated significant reduction in neuronal apoptosis in vitro models. |

| Surface Modification Techniques Using Carboxylic Acids | Material Science | Enhanced electrochemical performance of modified electrodes with carboxylic acid groups. |

| Amino Acid-Based Fertilizers: A Review | Agricultural Science | Amino acids improved nutrient uptake and stress resilience in various crops. |

Mecanismo De Acción

The mechanism of action of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in research applications .

Comparación Con Compuestos Similares

Similar Compounds

N-(Carboxymethyl)anthranilic Acid: Similar in structure but without the potassium salt.

2-Aminobenzoic Acid: The parent compound used in the synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt.

Glycine: A simple amino acid that is part of the compound’s structure.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of 2-aminobenzoic acid and glycine with the addition of a potassium salt. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in proteomics research .

Actividad Biológica

N-(2-Carboxyphenyl)glycine monopotassium salt, also known as potassium N-(2-carboxyphenyl)glycinate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is a derivative of glycine where the amino group is substituted with a 2-carboxyphenyl group. Its chemical formula can be represented as C9H8KNO4, and it possesses both acidic and basic functional groups, making it amphoteric. This structural feature contributes to its solubility in water and potential interactions with various biological systems.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It acts as an antagonist to certain glutamate receptors, which are implicated in excitotoxicity—a process that leads to neuronal damage. By modulating glutamate levels, this compound may help in protecting neurons from oxidative stress and excitotoxicity associated with neurodegenerative diseases .

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in combating oxidative stress in cells. It may enhance the cellular antioxidant defense mechanisms by influencing the expression of key enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione-S-transferase .

The biological activity of this compound can be attributed to several mechanisms:

- Glutamate Modulation : By acting on the cystine/glutamate antiporter system (system xc−), this compound can influence intracellular levels of cysteine and glutamate, thereby affecting neurotransmission and neuroprotection .

- Nrf2 Pathway Activation : It may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes and protection against oxidative damage .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

- In vitro Studies : In cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .

- Animal Models : In rodent models of neurodegeneration, administration of this compound demonstrated significant improvements in behavioral outcomes and reduced markers of oxidative stress in brain tissues .

Comparative Biological Activity Table

| Compound | Neuroprotective Effects | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Glutamate modulation, Nrf2 activation |

| Other Glycine Derivatives | Varies | Moderate | Varies |

Propiedades

IUPAC Name |

potassium;2-(2-carboxyanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVLQVTUHSBAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409864 | |

| Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22979-96-0 | |

| Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.